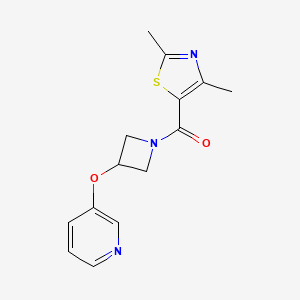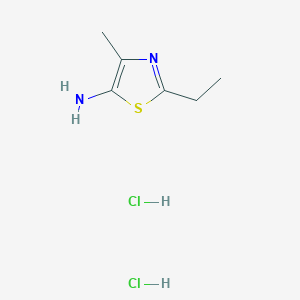
(2,4-Dimethylthiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2,4-Dimethylthiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that it contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom2.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of this exact compound. However, the synthesis of similar compounds often involves complex organic reactions3.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, there is no specific information available on the molecular structure of this compound3.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving this compound. However, compounds with similar structures can undergo a variety of chemical reactions3.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. Unfortunately, there is no specific information available on the physical and chemical properties of this compound3.Aplicaciones Científicas De Investigación
-
Imidazole Containing Compounds : Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities. There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring.
-
Zn(II)/Cd(II) Halide Systems : A family of Zn(II)/Cd(II) halide systems incorporating 5,5′-di(pyridin-2-yl)-3,3′-bi(1,2,4-triazole) were synthesized. These complexes showed interesting structural results and solid-state luminescence properties. The emission maximum wavelengths can be tuned in a large range of 403–498 nm.
-
Metal–Organic Frameworks : Using a novel flexible achiral ligand, 3- (5- (pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid (HL), four metal (ii)-complexes were hydrothermally synthesized and structurally characterized by single-crystal X-ray diffraction.
-
Imidazole Containing Compounds : Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities. There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring.
-
Zn(II)/Cd(II) Halide Systems : A family of Zn(II)/Cd(II) halide systems incorporating 5,5′-di(pyridin-2-yl)-3,3′-bi(1,2,4-triazole) were synthesized. These complexes showed interesting structural results and solid-state luminescence properties. The emission maximum wavelengths can be tuned in a large range of 403–498 nm.
-
Metal–Organic Frameworks : Using a novel flexible achiral ligand, 3- (5- (pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid (HL), four metal (ii)-complexes were hydrothermally synthesized and structurally characterized by single-crystal X-ray diffraction.
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, there is no specific information available on the safety and hazards of this compound4.
Direcciones Futuras
The future directions for research on this compound could include further studies to determine its physical and chemical properties, synthesis methods, and potential applications. However, there is no specific information available on the future directions for this compound1.
Please note that this analysis is based on the limited information available and may not be fully comprehensive. For more detailed information, further research and analysis would be required.
Propiedades
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-9-13(20-10(2)16-9)14(18)17-7-12(8-17)19-11-4-3-5-15-6-11/h3-6,12H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGIBYKFJFKDGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CC(C2)OC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethylthiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-8-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2405281.png)
![1-{3-[(2-chlorobenzoyl)amino]benzoyl}-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B2405282.png)

![[4-[2-(4-Methylpyrazol-1-yl)ethyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2405286.png)
![6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B2405287.png)
![Propan-2-yl 2-[4-[(4-bromophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2405288.png)
![2-((2-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2405289.png)
![N-(4-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2405292.png)

![8-(4-Bromophenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2405295.png)


![N-(2,5-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
